molecular formula C11H12ClN3O2 B3093635 Tert-butyl 5-chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate CAS No. 1246759-50-1

Tert-butyl 5-chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate

Cat. No. B3093635
Key on ui cas rn: 1246759-50-1
M. Wt: 253.68 g/mol
InChI Key: DZJZZPPKBNEHAA-UHFFFAOYSA-N
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Patent
US09238647B2

Procedure details

Trimethyl orthoformate (100 mL, 903 mmol) was added neat to tert-butyl 2-chloro-6-hydrazinoisonicotinate (10.0 g, 41.0 mmol). The mixture was heated to 85° C. After 5 h, the mixture was cooled to ambient temperature and concentrated. Purification by silica gel chromatography (100% hexanes→50% hexanes/ethyl acetate) gave the title compound (4.55 g): LC-MS [M+1]=254.1.
Quantity
100 mL
Type
reactant
Reaction Step One
Name
tert-butyl 2-chloro-6-hydrazinoisonicotinate
Quantity
10 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1](OC)(OC)OC.[Cl:8][C:9]1[CH:10]=[C:11]([CH:19]=[C:20]([NH:22][NH2:23])[N:21]=1)[C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13]>>[Cl:8][C:9]1[N:21]2[CH:1]=[N:23][N:22]=[C:20]2[CH:19]=[C:11]([C:12]([O:14][C:15]([CH3:18])([CH3:16])[CH3:17])=[O:13])[CH:10]=1

Inputs

Step One
Name
Quantity
100 mL
Type
reactant
Smiles
C(OC)(OC)OC
Name
tert-butyl 2-chloro-6-hydrazinoisonicotinate
Quantity
10 g
Type
reactant
Smiles
ClC=1C=C(C(=O)OC(C)(C)C)C=C(N1)NN

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to ambient temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification by silica gel chromatography (100% hexanes→50% hexanes/ethyl acetate)

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
ClC1=CC(=CC=2N1C=NN2)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.55 g
YIELD: CALCULATEDPERCENTYIELD 43.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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